molecular formula C14H12O7 B12106376 4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione

4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione

Cat. No.: B12106376
M. Wt: 292.24 g/mol
InChI Key: OLEZSRAOQOUXOE-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple hydroxyl groups and a trioxatetracyclic core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tetracyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione involves its interaction with specific molecular targets. The compound’s hydroxyl groups and tetracyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione is unique due to its specific arrangement of hydroxyl groups and the presence of a trioxatetracyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H12O7

Molecular Weight

292.24 g/mol

IUPAC Name

4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione

InChI

InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3

InChI Key

OLEZSRAOQOUXOE-UHFFFAOYSA-N

Canonical SMILES

CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O

Origin of Product

United States

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